Ethyl morpholine-2-carboxylate
Overview
Description
Ethyl morpholine-2-carboxylate, also known as ethyl 2-morpholinoacetate, is a chemical compound with the molecular formula C9H15NO3. This compound is characterized by the presence of both ethyl and morpholine functional groups. It is a colorless liquid known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl morpholine-2-carboxylate typically involves the reaction of morpholine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Ethyl Chloroacetate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Ethyl morpholine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl morpholine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl morpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl morpholine-2-carboxylate can be compared with other similar compounds, such as:
Morpholine: A simpler structure lacking the ethyl ester group.
Ethyl 2-pyrrolidone-5-carboxylate: Similar in structure but with a pyrrolidone ring instead of a morpholine ring.
Ethyl 2-piperidinecarboxylate: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: this compound is unique due to the presence of both ethyl and morpholine functional groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
ethyl morpholine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWKMUDNOPBYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910581 | |
Record name | Ethyl morpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107904-06-3 | |
Record name | Ethyl morpholine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 107904-06-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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